![molecular formula C17H14N6O B5712225 3-hydroxybenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5712225.png)
3-hydroxybenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-hydroxybenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone, also known as HBIH, is a novel compound that has gained attention in the field of scientific research due to its potential applications in various fields. HBIH is a hydrazone derivative of 3-hydroxybenzaldehyde and 8-methyl-5H-[1,2,4]triazino[5,6-b]indole, and it has been found to possess a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of 3-hydroxybenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone is not fully understood. However, it has been proposed that this compound exerts its biological activities through the inhibition of reactive oxygen species (ROS) and the induction of apoptosis in cancer cells. This compound has also been found to inhibit the growth of various bacterial and fungal strains by disrupting their cell membrane integrity.
Biochemical and Physiological Effects:
This compound has been found to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the production of ROS and lipid peroxidation, both of which are implicated in various diseases. This compound has also been found to induce apoptosis in cancer cells, which makes it a potential candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-hydroxybenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone possesses several advantages as a research tool. It is a relatively stable compound and can be easily synthesized in the laboratory. It also possesses potent biological activities, which make it a potential candidate for drug development. However, this compound also has some limitations. Its mechanism of action is not fully understood, and its potential toxicity needs to be further investigated.
Direcciones Futuras
There are several future directions for research on 3-hydroxybenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone. One potential area of research is the development of this compound-based fluorescent probes for the detection of metal ions in biological systems. Another potential area of research is the investigation of this compound's potential as a therapeutic agent for various diseases, including cancer and microbial infections. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to investigate its potential toxicity.
Métodos De Síntesis
The synthesis of 3-hydroxybenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone involves the condensation reaction between 3-hydroxybenzaldehyde and 8-methyl-5H-[1,2,4]triazino[5,6-b]indole hydrazine. The reaction is carried out in the presence of an acid catalyst and under reflux conditions. The resulting product is then purified through recrystallization to obtain this compound in its pure form.
Aplicaciones Científicas De Investigación
3-hydroxybenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone has been extensively studied for its potential applications in various fields of scientific research. It has been found to possess potent antioxidant, anticancer, and antimicrobial activities. This compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
Propiedades
IUPAC Name |
3-[(E)-[(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6O/c1-10-5-6-14-13(7-10)15-16(19-14)20-17(23-21-15)22-18-9-11-3-2-4-12(24)8-11/h2-9,24H,1H3,(H2,19,20,22,23)/b18-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFDSRLXUKVIVEZ-GIJQJNRQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2N=NC(=N3)NN=CC4=CC(=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)NC3=C2N=NC(=N3)N/N=C/C4=CC(=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47201888 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


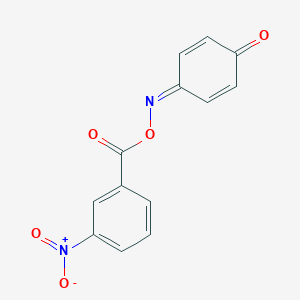
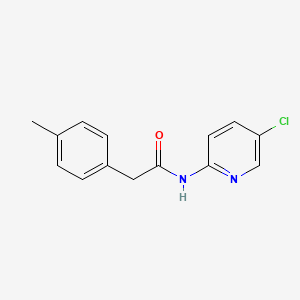
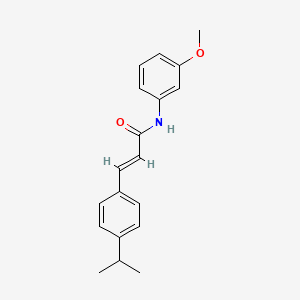
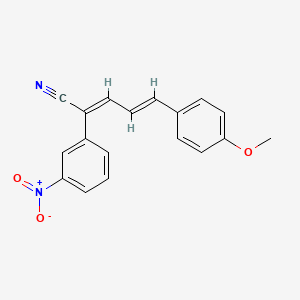

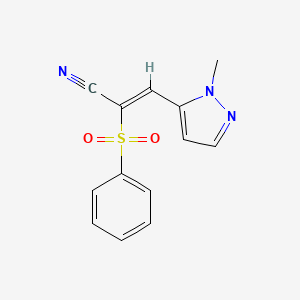
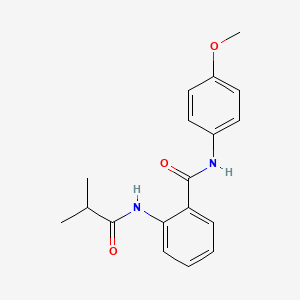

![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-3-fluorobenzamide](/img/structure/B5712230.png)
![2-[3-(2-carboxyvinyl)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B5712233.png)

![7-{[cyclohexyl(methyl)amino]methyl}-5-nitro-8-quinolinol](/img/structure/B5712243.png)
![N-(4-{[(2,6-difluorophenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5712250.png)